molecular formula C11H14N2O3S B2505257 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 144341-33-3

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2505257
CAS No.: 144341-33-3
M. Wt: 254.3
InChI Key: HEXHANQDPJNWJT-DHZHZOJOSA-N
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Description

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a nitroethenyl group, and a methylsulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the reaction of 2-ethoxyaniline with a suitable nitroethenylating agent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to changes in enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]benzamide
  • 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]phenol
  • 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline derivatives

Uniqueness

This compound is unique due to the presence of both nitro and methylsulfanyl groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Biological Activity

2-Ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline (CAS No. 144341-33-3) is a chemical compound with significant potential in biological research due to its unique structural features. This compound features both a nitro group and a methylsulfanyl group, which contribute to its diverse biological activities.

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 254.31 g/mol
  • IUPAC Name : 2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the methylsulfanyl group may interact with thiol-containing enzymes and proteins, affecting enzyme activity and cellular processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be valuable in drug development for metabolic disorders.
  • Cytotoxic Effects : In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Staphylococcus aureus
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicityInduces apoptosis in HeLa cells

Case Study: Cytotoxicity in Cancer Cells

A study conducted on the effects of this compound on HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study observed a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests potential for further development as an anticancer agent .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with suitable nitroethenylating agents under basic conditions. This synthetic approach can be scaled for industrial production, although detailed methods are not extensively documented .

Properties

IUPAC Name

2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXHANQDPJNWJT-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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